2-(Cyclohexylamino)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids, which are derivatives of pyridine. This compound features a cyclohexylamino group attached to the isonicotinic acid structure, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
The compound can be synthesized through several methods, often involving the reaction of isonicotinic acid derivatives with cyclohexylamine. Research into this compound has been driven by its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting various biological pathways.
2-(Cyclohexylamino)isonicotinic acid is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in its ring structure. It is also categorized as an amino acid derivative because it contains an amino group.
The synthesis of 2-(Cyclohexylamino)isonicotinic acid typically involves the following steps:
The molecular structure of 2-(Cyclohexylamino)isonicotinic acid can be described as follows:
CC1=CN=C(C(=C1)C(=O)O)N(CCCCC1CCCCC1)
XHMTLZVQFBOYQK-UHFFFAOYSA-N
2-(Cyclohexylamino)isonicotinic acid can participate in various chemical reactions:
The mechanism of action for 2-(Cyclohexylamino)isonicotinic acid primarily relates to its interaction with biological systems:
Studies have suggested that compounds similar to 2-(Cyclohexylamino)isonicotinic acid exhibit activity against certain cancer cell lines and may possess neuroprotective properties.
2-(Cyclohexylamino)isonicotinic acid has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2